molecular formula C3H8N2O4S B7808313 3-(Sulfamoylamino)propanoic acid

3-(Sulfamoylamino)propanoic acid

Cat. No.: B7808313
M. Wt: 168.17 g/mol
InChI Key: CCTQSPBZRRMJMB-UHFFFAOYSA-N
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Description

3-(Sulfamoylamino)propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone substituted with a sulfamoylamino group (-NHSO₂NH₂). The compound has been investigated for its role in synthesizing derivatives with applications in medicinal chemistry, particularly as enzyme inhibitors or pharmacophores .

Properties

IUPAC Name

3-(sulfamoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O4S/c4-10(8,9)5-2-1-3(6)7/h5H,1-2H2,(H,6,7)(H2,4,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTQSPBZRRMJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNS(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Sulfamoylamino)propanoic acid typically involves the reaction of 3-aminopropanoic acid with sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to prevent side reactions and to ensure high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Sulfamoylamino)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives of this compound.

Scientific Research Applications

3-(Sulfamoylamino)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Sulfamoylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to inhibition or modification of enzyme activity. This can affect various biochemical pathways and result in therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Varying Substituents

(a) 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
  • Structure : Features a hydroxyphenyl group instead of sulfamoyl.
  • Properties: Exhibits antioxidant and anticancer activity due to phenolic hydroxyl groups, which scavenge free radicals. Derivatives demonstrated structure-dependent cytotoxicity against cancer cell lines (e.g., IC₅₀ values ranging from 12–45 µM in specific assays) .
(b) Thiazolidine-Based Propanoic Acid Derivatives
  • Example: 3-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)propanoic acid (CAS: N/A).
  • Structure : Incorporates a sulfone-containing thiazolidine ring.
  • Downstream derivatives are explored for antimicrobial applications .
  • Comparison: The sulfone group in this compound differs from the sulfamoylamino group in 3-(sulfamoylamino)propanoic acid, leading to distinct solubility and reactivity profiles.
(c) Furin Inhibitors (P3, P7, P16)
  • Examples: P3: 3-((5-((5-bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic acid (IC₅₀ = 35 µM). P7: 3-((4-chlorophenyl)(5-(4-(dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid.
  • Activity : These derivatives inhibit Furin protease, a key enzyme in viral pathogenesis, with potency linked to halogenated aromatic substituents .
  • Key Difference: The presence of a thiazole ring and halogenated groups in these compounds enhances enzyme inhibition but reduces metabolic stability compared to this compound .

Natural Propanoic Acid Derivatives

(a) 3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic Acid
  • Source : Isolated from Ephedra intermedia (compound 5).
  • Structure: Aryl-substituted propanoic acid with methoxy and hydroxyl groups.
  • Properties : Demonstrated anti-asthma activity by inhibiting β-hexosaminidase release (IC₅₀ ~ 10–20 µM) .
  • Comparison: Natural derivatives often exhibit lower synthetic versatility but higher biocompatibility than synthetic sulfamoylamino analogues .

Perfluorinated Propanoic Acid Derivatives

  • Example: 3-[(γ-ω-perfluoro-C6-18-alkyl)thio]propanoic acid derivatives.
  • Properties : High chemical resistance due to perfluoroalkyl chains but pose environmental persistence concerns. Used in specialty materials rather than pharmaceuticals .
  • Key Difference: The perfluoroalkyl substituents drastically alter hydrophobicity and environmental impact compared to sulfamoylamino derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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